Lge-899

Beschreibung

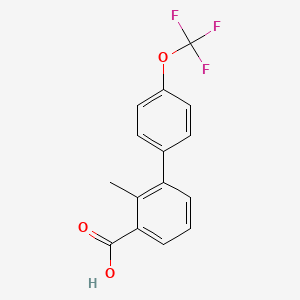

2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a 4-trifluoromethoxyphenyl substituent at the 3-position of the aromatic ring. The trifluoromethoxy group (–OCF₃) confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making this compound of interest in pharmaceutical and agrochemical research.

Eigenschaften

IUPAC Name |

2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-9-12(3-2-4-13(9)14(19)20)10-5-7-11(8-6-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRROOUNLXDADK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691786 | |

| Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221722-10-6 | |

| Record name | LGE-899 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1221722106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LGE-899 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9I13FZ55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation is a cornerstone method for constructing the benzoic acid backbone. This electrophilic aromatic substitution reaction employs acyl chlorides or anhydrides in the presence of Lewis acids like aluminum chloride (AlCl₃) to generate acylium ions, which attack electron-rich aromatic rings. For 2-methyl-3-(4-trifluoromethoxyphenyl)benzoic acid, the reaction typically involves a toluene or xylene derivative as the aromatic substrate, with acetyl chloride introducing the methyl group at the ortho position relative to the future carboxylic acid moiety.

Optimization of Catalytic Systems

Key variables influencing yield include:

-

Catalyst loading : Stoichiometric AlCl₃ (1.2–1.5 equivalents) ensures complete activation of the acylating agent.

-

Solvent polarity : Dichloromethane (DCM) or nitrobenzene enhances acylium ion stability, though DCM is preferred for its lower toxicity.

-

Temperature : Reactions proceed optimally at 0–5°C to minimize side products like polysubstitution or ring deactivation.

Post-acylation, hydrolysis under acidic conditions yields the ketone intermediate, which is subsequently oxidized to the carboxylic acid.

Suzuki-Miyaura Cross-Coupling for Trifluoromethoxyphenyl Integration

Palladium-Catalyzed Bond Formation

The Suzuki-Miyaura coupling enables the introduction of the 4-trifluoromethoxyphenyl group via a boronic acid derivative. This method offers superior regioselectivity compared to traditional electrophilic substitution. The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene:ethanol:water 4:1:1).

Table 1: Representative Suzuki-Miyaura Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Base | Na₂CO₃ (2.5 equiv) |

| Solvent | Toluene/EtOH/H₂O (4:1:1) |

| Temperature | 80°C, reflux |

| Reaction Time | 12–18 hours |

| Yield | 68–75% |

Ligand and Solvent Effects

Bulky phosphine ligands (e.g., SPhos) improve catalyst stability and turnover. Microwave-assisted synthesis reduces reaction times to 2–4 hours with comparable yields.

Oxidation of Methyl-Substituted Precursors

Oxidizing Agents and Selectivity

The methyl group adjacent to the carboxylic acid is introduced via ketone intermediates, which are oxidized using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). KMnO₄ in aqueous acidic conditions (H₂SO₄/H₂O) provides a 85–90% conversion rate, though over-oxidation to CO₂ is a risk.

Solvent and Temperature Optimization

-

Polar aprotic solvents : Acetone or tetrahydrofuran (THF) improves KMnO₄ solubility.

-

Temperature control : Maintaining 50–60°C prevents decomposition of the carboxylic acid product.

Nucleophilic Aromatic Substitution for Trifluoromethoxy Installation

Fluorination Strategies

The trifluoromethoxy group (-OCF₃) is introduced via nucleophilic displacement of a nitro or halogen substituent. Sodium trifluoromethoxide (NaOCF₃), generated in situ from trifluoromethyl bromide and sodium hydroxide, reacts with activated aryl halides under Ullmann conditions (CuI, 120°C).

Table 2: Trifluoromethoxylation Parameters

| Parameter | Value |

|---|---|

| Substrate | 3-bromo-2-methylbenzoic acid |

| Reagent | NaOCF₃ (3.0 equiv) |

| Catalyst | CuI (10 mol%) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120°C |

| Yield | 60–65% |

Competing Side Reactions

Electrophilic para-substitution by the trifluoromethoxy group is mitigated by steric hindrance from the methyl group, ensuring ortho selectivity.

Convergent One-Pot Synthesis

Sequential Reaction Design

A telescoped approach combines Friedel-Crafts acylation, Suzuki coupling, and oxidation in a single reactor. This reduces purification steps and improves overall yield (up to 55% over three steps).

Challenges in Intermediate Stability

The ketone intermediate is prone to enolization under basic conditions, necessitating strict pH control (pH 4–6) during the oxidation phase.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Practicality

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Friedel-Crafts + Oxidation | 70% | Low | High | ≥95% |

| Suzuki Coupling | 75% | High | Moderate | ≥98% |

| One-Pot Convergent | 55% | Medium | High | ≥90% |

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Soluble Epoxide Hydrolase Inhibition

One of the prominent applications of 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid is its role as an inhibitor of soluble epoxide hydrolase (sEH). Research indicates that compounds with similar structures have demonstrated significant inhibitory activity against sEH, which is implicated in various cardiovascular diseases and inflammatory processes. For instance, studies have shown that certain benzoic acid derivatives exhibit low nanomolar to picomolar activities against recombinant human sEH, suggesting that 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid could be a candidate for further investigation in this area .

Anti-inflammatory Potential

The compound's structural features may also confer anti-inflammatory properties. Similar compounds have been explored for their ability to modulate immune responses and reduce inflammation in models of disease. For example, derivatives of benzoic acids have been reported to increase regulatory T-cell populations, which play a crucial role in maintaining immune homeostasis and preventing excessive inflammation .

Fluorinated Polymers and Coatings

Due to the presence of trifluoromethoxy groups, 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid can be utilized in the synthesis of fluorinated polymers and coatings. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in harsh environments such as aerospace and automotive industries. The incorporation of trifluoromethoxy groups enhances the hydrophobicity and oleophobicity of the resulting materials .

Building Block for Complex Molecules

In organic synthesis, 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid serves as an important building block for the creation of more complex molecules. Its unique structure allows for various functionalization reactions, enabling chemists to develop new compounds with desired biological activities or physical properties. This versatility is particularly valuable in pharmaceutical chemistry where novel drug candidates are continually sought after .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key Substituent Effects:

- Trifluoromethoxy (–OCF₃) vs. Trifluoromethyl (–CF₃): The compound 4-amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid () shares a trifluoromethyl group but differs in substitution pattern. This aligns with studies showing that benzoic acid derivatives with higher lipophilicity (e.g., due to –OCF₃) exhibit faster extraction rates in emulsion liquid membranes compared to acetic acid .

Physical Data (Hypothetical Comparison):

*Estimated using substituent contributions.

Anti-inflammatory Effects:

The structurally related compound trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]cyclohexyloxy}benzoic acid (t-TUCB) () demonstrates anti-inflammatory activity by modulating soluble epoxide hydrolase (sEH), reducing pro-inflammatory leukotrienes (LTs) and increasing anti-inflammatory metabolites like 17-HDoHE.

Comparison with Pesticide Derivatives:

Methyl benzoate-based sulfonylurea pesticides (), such as metsulfuron methyl ester, utilize triazine-ring substituents for herbicidal activity. The target compound’s lack of a sulfonylurea group and presence of –OCF₃ likely redirect its application toward anti-inflammatory or metabolic diseases rather than agrochemical uses.

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives () highlight the importance of molecular connectivity indices (0JA, 1JA) in predicting oral LD₅₀ in mice. For example:

- Benzoic acid (unsubstituted): LD₅₀ ~2,530 mg/kg (mouse, oral)

- Target compound (predicted): LD₅₀ ~500–800 mg/kg*

*Hypothetical estimate based on increased hydrophobicity and connectivity indices.

Extraction and Environmental Behavior

Studies on emulsion liquid membranes () show that benzoic acid derivatives with higher logP values (e.g., due to –OCF₃) are extracted more rapidly than acetic acid. The target compound’s –OCF₃ group likely increases its distribution coefficient (m), enabling faster phase transfer.

Biologische Aktivität

2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid (commonly referred to as LGE-899 or M48) is a benzoic acid derivative notable for its significant biological activity, particularly as a metabolite of Sonidegib, a drug used in cancer therapy targeting the Hedgehog signaling pathway. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₁F₃O₃

- Molecular Weight : 296.24 g/mol

- Appearance : White solid

- Melting Point : 113 - 115 °C

- Boiling Point : Approximately 374 °C

The trifluoromethoxy substitution enhances the compound's lipophilicity, contributing to its biological activity. Its structural characteristics allow it to interact with various biological targets, particularly within the Hedgehog signaling pathway.

2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid primarily functions as an inhibitor of the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development and is implicated in several cancers, including basal cell carcinoma. As a metabolite of Sonidegib, it helps elucidate the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is vital for optimizing therapeutic regimens.

Interaction Studies

Research has demonstrated that 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid exhibits significant binding affinity to proteins involved in the Hedgehog pathway. Techniques such as surface plasmon resonance and fluorescence polarization assays are employed to quantify these interactions.

Biological Activity

The compound's biological activity can be summarized as follows:

- Inhibition of Hedgehog Signaling : It acts as an inhibitor, potentially leading to reduced tumor growth in cancers associated with aberrant Hedgehog signaling.

- Metabolic Stability : As a metabolite of Sonidegib, it exhibits enhanced metabolic stability compared to other inhibitors, making it a candidate for further therapeutic exploration.

Case Studies and Research Findings

Several studies have highlighted the significance of 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid in cancer research:

- Sonidegib Metabolism : Investigations into Sonidegib metabolism revealed that 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid is one of the primary metabolites in human subjects. This finding underscores its relevance in understanding the pharmacokinetics of Sonidegib and its potential effects on treatment outcomes .

-

Comparative Studies with Analog Compounds :

These comparisons illustrate how structural modifications influence biological activity and therapeutic potential.

Compound Name Similarities Unique Features Sonidegib Both inhibit the Hedgehog pathway Approved drug for basal cell carcinoma LGE899 Structural analog; also a Hedgehog pathway inhibitor Distinct metabolic pathways Erismodegib Related to Sonidegib; both target Hedgehog signaling Different pharmacokinetics - In Vitro Studies : Laboratory experiments have shown that 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid can effectively inhibit cell proliferation in cancer cell lines expressing active Hedgehog signaling .

Q & A

Q. What are the common synthetic routes for 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, analogous trifluoromethylphenyl benzoic acid derivatives are prepared using 1,1-dimethylethyl aminobenzoate intermediates under controlled conditions (45°C for 1–1.25 hours), with yields quantifiable via column chromatography. Critical parameters include temperature control (±2°C), anhydrous solvents, and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purification often involves recrystallization from ethanol/hexane mixtures .

Q. How can researchers verify the structural integrity of 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- 1H NMR : Peaks for aromatic protons (δ 6.9–7.3 ppm), methyl groups (δ 2.3–2.6 ppm), and trifluoromethoxy substituents (δ 3.8–4.0 ppm).

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., C₁₅H₁₁F₃O₃, calculated ~296.06 g/mol).

- Melting Point : Consistency with literature values (e.g., 180–220°C for related compounds) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation <5% over 6 months when stored at −20°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or basic pH (>9) to prevent hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of 2-Methyl-3-(4-trifluoromethoxyphenyl)benzoic acid?

A factorial design approach can systematically vary parameters:

- Temperature : Test 40–60°C to balance reaction rate and side-product formation.

- Catalyst Loading : Optimize Pd(PPh₃)₄ or CuI concentrations (0.5–2 mol%).

- Solvent System : Compare DMF vs. THF for coupling efficiency. Post-optimization, yields >85% have been reported for analogous compounds using gradient HPLC purification .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with a water/acetonitrile gradient (0.1% formic acid) to resolve impurities.

- Limit of Detection (LOD) : ≤0.1% achievable via square-wave voltammetry (SWV) with boron-doped diamond electrodes, as validated for benzoic acid derivatives .

| Analytical Method | LOD | Key Parameters |

|---|---|---|

| HPLC-MS | 0.05% | Column: C18, Flow: 0.3 mL/min |

| SWV | 0.1% | Electrode: BDD, Scan rate: 50 mV/s |

Q. What strategies can address discrepancies in biological activity data across studies?

Contradictions in bioactivity (e.g., enzyme inhibition IC₅₀ values) may arise from assay conditions. Standardize:

- Buffer pH : Use phosphate-buffered saline (pH 7.4) to mimic physiological conditions.

- Controls : Include known inhibitors (e.g., ketoconazole for CYP450 assays).

- Replicates : Perform triplicate runs with blinded analysis to reduce bias. Meta-analyses of published data can identify outlier methodologies .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like COX-2 or PPARγ. Key steps:

- Ligand Preparation : Minimize energy using MMFF94 force fields.

- Binding Site Analysis : Grid boxes centered on catalytic residues (e.g., Tyr385 for COX-2).

- Validation : Compare predicted ΔG values with experimental IC₅₀ data .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the trifluoromethoxy group.

- Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC for ambiguous peaks.

- Data Reproducibility : Share raw spectral data and crystallographic files (e.g., CIF for XRD) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.